molecular formula C17H17N3O5S B410130 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B410130
M. Wt: 375.4g/mol
InChI Key: XUSZBFUXDMYUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[(2-methyl-4-nitroanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.

Scientific Research Applications

Algae Growth Inhibition

3,4-Dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide and similar alkoxyl thiourea derivatives have been studied for their potential in controlling the eutrophication phenomenon in aquatic environments. These compounds have demonstrated inhibitory effects on the growth of Oscillatoria sp., a type of algae found in Kenyir Lake, Malaysia. The study found that these compounds can inhibit algae growth, suggesting their potential as eco-friendly algae inhibitors in aquatic systems (Nor et al., 2015).

Antibacterial and Antifungal Activities

Several studies have focused on the antibacterial and antifungal properties of compounds structurally related to this compound. For example, derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016). Similarly, other benzamide derivatives have been synthesized and tested for their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Potential in Cancer Treatment

Studies have also explored the use of related compounds in cancer treatment. For example, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (PITENIN-1), structurally similar to this compound, has shown promise as an anti-cancer agent due to its inhibition of the phosphatidylinositol-3 kinase pathway (Kommagalla et al., 2014).

Antioxidant Activities

Additionally, benzamide derivatives have been investigated for their antioxidant properties. For instance, compounds synthesized from 2,3-dimethoxybenzoic acid exhibited significant antioxidant activities, suggesting their potential for further research in various fields (Yakan et al., 2020).

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4g/mol

IUPAC Name

3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O5S/c1-10-8-12(20(22)23)5-6-13(10)18-17(26)19-16(21)11-4-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19,21,26)

InChI Key

XUSZBFUXDMYUOG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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